molecular formula C17H24N2O B6635895 N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine

N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine

Cat. No.: B6635895
M. Wt: 272.4 g/mol
InChI Key: LAJDLJYEBXLCSU-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine is a compound that features an indole core, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical importance, often considered a “privileged scaffold” within drug discovery

Properties

IUPAC Name

N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-12-10-14(8-9-20-12)18-11-17-13(2)15-6-4-5-7-16(15)19(17)3/h4-7,12,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJDLJYEBXLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)NCC2=C(C3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and improve yields .

Chemical Reactions Analysis

N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine involves its interaction with molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine can be compared to other indole derivatives, such as:

What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and synthetic utility.

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